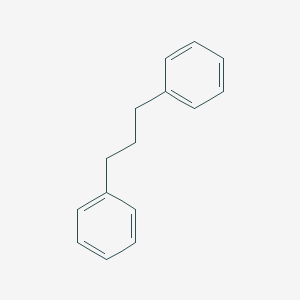

1,3-Diphenylpropane

描述

属性

IUPAC Name |

3-phenylpropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEAFKIYNHVBNIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862527 | |

| Record name | 1,3-Diphenylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Diphenylpropane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1081-75-0 | |

| Record name | 1,3-Diphenylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1081-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diphenylpropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001081750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diphenylpropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diphenylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diphenylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIPHENYLPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3DIQ9W9PO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-Diphenylpropane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

6 °C | |

| Record name | 1,3-Diphenylpropane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Bonding of 1,3-Diphenylpropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and bonding of 1,3-diphenylpropane. It delves into the molecule's structural parameters, including bond lengths and angles, the nature of its chemical bonds, and its conformational landscape. This document summarizes key quantitative data in structured tables and outlines detailed experimental and computational methodologies used for its characterization. Visualization of the molecular structure and its bonding framework is provided to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound is an aromatic hydrocarbon consisting of a central propane (B168953) chain substituted with two phenyl groups at its terminal positions.[1] Its structural framework is fundamental to a variety of chemical contexts, from serving as a molecular model for studying long-range intramolecular interactions to being a core scaffold in the design of novel therapeutic agents. A thorough understanding of its three-dimensional structure and the nature of its chemical bonds is paramount for predicting its reactivity, physical properties, and potential biological activity.

-

IUPAC Name: 3-phenylpropylbenzene[2]

-

Molecular Formula: C₁₅H₁₆[2]

-

Molecular Weight: 196.29 g/mol [2]

-

CAS Number: 1081-75-0[1]

Chemical Structure and Bonding

The chemical structure of this compound is characterized by two planar phenyl rings connected by a flexible three-carbon aliphatic linker. This combination of rigid aromatic and flexible aliphatic components dictates its overall geometry and chemical properties.

Hybridization and Bond Types

The bonding in this compound can be understood by considering the hybridization of its constituent carbon atoms.

-

Phenyl Ring Carbons: The twelve carbon atoms within the two phenyl rings are all sp² hybridized. This hybridization results in a trigonal planar geometry around each carbon, with bond angles of approximately 120°. The sp² hybrid orbitals form sigma (σ) bonds with adjacent carbon atoms and with hydrogen atoms. The remaining unhybridized p orbital on each carbon atom participates in the delocalized π-electron system of the aromatic ring, which is responsible for the characteristic stability and reactivity of benzene (B151609) and its derivatives.

-

Propane Chain Carbons: The three carbon atoms of the propane linker exhibit sp³ hybridization. This leads to a tetrahedral geometry around each of these carbons, with ideal bond angles of 109.5°. The sp³ hybrid orbitals form σ bonds with adjacent carbon atoms and with hydrogen atoms.

The molecule is held together by a framework of strong covalent sigma (σ) bonds and the delocalized pi (π) systems of the aromatic rings. The flexibility of the molecule is primarily due to the free rotation around the C-C single bonds of the propane chain.

Molecular Geometry: Bond Lengths and Angles

| Bond | Type | Calculated Length (Å) | Angle | Type | Calculated Angle (°) |

| C(aromatic)-C(aromatic) | Phenyl Ring | ~1.39 - 1.40 | C-C-C (in phenyl ring) | Phenyl Ring | ~119 - 121 |

| C(aromatic)-H | Phenyl Ring | ~1.08 | C-C-H (in phenyl ring) | Phenyl Ring | ~119 - 121 |

| C(aromatic)-C(aliphatic) | Linker-Ring | ~1.52 | C(aromatic)-C-C (linker) | Linker-Ring | ~112 |

| C(aliphatic)-C(aliphatic) | Propane Chain | ~1.54 | C-C-C (in propane chain) | Propane Chain | ~112 |

| C(aliphatic)-H | Propane Chain | ~1.10 | H-C-H (in propane chain) | Propane Chain | ~108 - 109 |

Note: These values are representative and can vary slightly depending on the specific conformation and the computational method used.

Conformational Analysis

The rotational freedom around the single bonds of the propane linker allows this compound to adopt various conformations. The relative orientation of the two phenyl rings is of particular interest as it can significantly influence the molecule's properties. The most stable conformations are typically those that minimize steric hindrance between the bulky phenyl groups.

Computational studies have identified several low-energy conformers. The most stable conformer is the fully extended, anti-anti (tt) conformation, where the phenyl groups are positioned as far apart as possible. Other gauche conformations (tg, gg) are slightly higher in energy.

Experimental Protocols

The structural and bonding characteristics of this compound and its derivatives are typically investigated using a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.

-

¹H NMR Spectroscopy:

-

Objective: To identify the different types of protons and their connectivity.

-

Sample Preparation: A dilute solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Data Acquisition: The ¹H NMR spectrum is recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expected Signals: The spectrum will show distinct signals for the aromatic protons in the phenyl rings and the aliphatic protons in the propane chain. The integration of these signals provides the relative number of protons of each type, and the splitting patterns (multiplicity) reveal the number of neighboring protons.

-

-

¹³C NMR Spectroscopy:

-

Objective: To determine the number of unique carbon environments in the molecule.

-

Sample Preparation: A more concentrated solution of this compound in a deuterated solvent is typically required compared to ¹H NMR.

-

Data Acquisition: The ¹³C NMR spectrum is acquired on an NMR spectrometer, often using proton-decoupling to simplify the spectrum to a series of single lines for each unique carbon atom.[5][6]

-

Expected Signals: Separate signals will be observed for the sp²-hybridized carbons of the phenyl rings and the sp³-hybridized carbons of the propane chain.[5][6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Objective: To identify the characteristic vibrational modes of the aromatic rings and the aliphatic chain.

-

Sample Preparation: A thin film of liquid this compound can be placed between two salt plates (e.g., NaCl or KBr), or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.[7]

-

Data Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Expected Absorption Bands:

-

~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic rings.

-

~3000-2850 cm⁻¹: C-H stretching vibrations of the aliphatic propane chain.[7]

-

~1600 and 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~750-700 cm⁻¹ and ~700-650 cm⁻¹: C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern on the benzene rings.

-

Computational Chemistry

Quantum mechanical calculations are invaluable for obtaining detailed structural information, especially when experimental data is scarce.

-

Objective: To determine the optimized geometry, bond lengths, bond angles, and relative energies of different conformers.

-

Methodology:

-

Structure Building: The initial 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms using a suitable level of theory and basis set (e.g., Density Functional Theory with a functional like B3LYP and a basis set such as 6-311G(d,p)).[4] This process yields the lowest energy conformation and its geometric parameters.[8][9]

-

Conformational Search: To explore the potential energy surface, a systematic or stochastic conformational search can be performed to identify other stable conformers and their relative energies.

-

Visualizations

The following diagrams provide a visual representation of the chemical structure and bonding concepts discussed.

Caption: Chemical structure of this compound with carbon atom hybridization.

Caption: Relationship between structure, bonding, and properties of this compound.

Conclusion

The chemical structure and bonding of this compound are defined by the interplay of its rigid aromatic phenyl rings and the flexible aliphatic propane linker. The sp² hybridization of the phenyl carbons results in a planar geometry and a delocalized π-electron system, while the sp³ hybridization of the propane carbons allows for conformational freedom. A comprehensive understanding of these structural features, obtained through a combination of spectroscopic and computational methods, is essential for predicting and manipulating the properties of this molecule and its derivatives in various scientific and industrial applications, including drug development.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C15H16 | CID 14125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. researchgate.net [researchgate.net]

- 5. This compound(1081-75-0) 13C NMR spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. benchchem.com [benchchem.com]

- 8. Excited-State Geometry Optimization of Small Molecules with Many-Body Green’s Functions Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. electronic library - Development of a computational framework for geometry optimization in quantum simulations [elib.dlr.de]

An In-depth Technical Guide to the Core Physical and Chemical Properties of 1,3-Diphenylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,3-diphenylpropane, a significant aromatic hydrocarbon utilized in organic synthesis and as a scaffold for various biologically active molecules. This document consolidates key data, outlines detailed experimental protocols, and presents logical workflows relevant to its synthesis and application.

Core Properties and Data

This compound is a non-polar aromatic compound, appearing as a colorless to light yellow liquid at room temperature.[1] Its structure, consisting of two phenyl groups linked by a propane (B168953) chain, imparts hydrophobic characteristics, making it poorly soluble in water but soluble in many organic solvents.[1][2][3]

Physical Properties

The physical characteristics of this compound are summarized below. It should be noted that some variations exist in the reported values in the literature, which can be attributed to different experimental conditions and purity levels.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₆ | [1][4][5] |

| Molecular Weight | 196.29 g/mol | [4][5] |

| CAS Number | 1081-75-0 | [4] |

| Appearance | Colorless to light yellow liquid/oil | [1][6] |

| Melting Point | 6 °C / -20.75 °C | [2][4][5][7] |

| Boiling Point | 300 °C (atm) 158-159 °C @ 10 mmHg 126 °C @ 0.6 Torr 83 °C @ 0.7 mmHg | [2][5][7][8][9] |

| Density | 0.98 g/cm³ (@ 20 °C) / 1.007 g/mL | [5][6][7] |

| Refractive Index | 1.5600 / 1.576 | [2][5][9] |

| Flash Point | 58 °C / 129.2 °C | [10][11] |

| Water Solubility | Not miscible or difficult to mix | [2][3] |

| Solubility | Soluble in Chloroform (sparingly), DMSO (slightly), Methanol (slightly), Ethanol, Ether | [1][2] |

Chemical and Safety Information

| Property | Description | Source(s) |

| IUPAC Name | 1,1'-(Propane-1,3-diyl)dibenzene or 3-phenylpropylbenzene | [4] |

| Synonyms | (3-Phenylpropyl)benzene, Dibenzylmethane | [4][10] |

| Chemical Stability | Stable under normal conditions. May be moisture sensitive. | [6] |

| Reactivity | Incompatible with strong oxidizing agents. | [6] |

| Hazard Statements | H410: Very toxic to aquatic life with long lasting effects. | [4][10] |

| Precautionary Statements | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. | [4][10] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Technique | Data Highlights | Source(s) |

| ¹H NMR | Data available, characteristic peaks for aromatic and aliphatic protons. | [4][12][13] |

| ¹³C NMR | Data available. | [4] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 196. Major Fragments: m/z 92 (100%), 91 (59.9%), 105 (45.4%). | [4][13] |

| Infrared (IR) Spectroscopy | FTIR spectra available (neat, capillary cell). | [4][14] |

Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process starting from simpler aromatic precursors. A common and effective route involves the Claisen-Schmidt condensation to form a chalcone (B49325) (1,3-diphenylpropenone), followed by sequential reduction steps.

Protocol 1: Synthesis of 1,3-Diphenylpropenone (Chalcone) via Claisen-Schmidt Condensation

This procedure outlines the base-catalyzed condensation of an acetophenone (B1666503) with a benzaldehyde (B42025) derivative.

Materials:

-

Substituted Acetophenone (1.0 eq)

-

Substituted Benzaldehyde (1.0 eq)

-

Ethanol

-

60% aqueous Potassium Hydroxide (B78521) (KOH)

-

2M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) Gel for column chromatography

Procedure:

-

Dissolve the acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.[15]

-

To this solution, add the 60% aqueous KOH solution and stir the reaction mixture at room temperature for 12 hours.[15]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[15]

-

Upon completion, dilute the reaction mixture with water and acidify with 2M HCl.[15]

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[15]

-

Purify the crude product by column chromatography on silica gel to yield the desired 1,3-diarylpropenone.[15]

Protocol 2: Reduction of Chalcone to 1,3-Diphenylpropan-1-one

This protocol describes the selective hydrogenation of the carbon-carbon double bond of the chalcone.

Materials:

-

1,3-Diphenylpropenone (Chalcone) (1.0 eq)

-

Methanol (MeOH)

-

Diphenylsulfide

-

Palladium on Carbon (10% Pd/C)

-

Hydrogen (H₂) source

Procedure:

-

Dissolve the chalcone in methanol.[16]

-

Add a catalytic amount of diphenylsulfide and 10% Pd/C (typically 10% by weight of the chalcone).[16]

-

Subject the mixture to hydrogenation (e.g., 20 psi of H₂) at room temperature for 24 hours.[16]

-

After the reaction is complete, filter off the catalyst through a pad of Celite.

-

Evaporate the solvent under vacuum.[16]

-

Purify the resulting residue by flash chromatography to obtain the 1,3-diphenyl-1-propanone.[16]

Protocol 3: Complete Reduction to this compound (Wolff-Kishner Reduction)

This final step reduces the ketone to a methylene (B1212753) group, yielding the target alkane.

Materials:

-

1,3-Diphenylpropan-1-one (1.0 eq)

-

Hydrazine (B178648) hydrate (B1144303) (4-5 eq)

-

Potassium hydroxide (KOH) (4-5 eq)

-

Diethylene glycol (or other high-boiling solvent)

Procedure:

-

Place the 1,3-diphenylpropan-1-one, diethylene glycol, and hydrazine hydrate into a round-bottom flask fitted with a reflux condenser.

-

Heat the mixture to reflux for 1-2 hours to form the hydrazone intermediate.

-

Cool the reaction mixture slightly and add solid KOH pellets.

-

Replace the reflux condenser with a distillation head and heat the mixture strongly (to ~200 °C). Water and excess hydrazine will distill off.

-

Once the distillation ceases, return the apparatus to a reflux setup and maintain the high temperature for another 3-4 hours.

-

Cool the mixture, dilute with water, and extract with a non-polar solvent (e.g., hexane (B92381) or ether).

-

Wash the organic layer with water and brine, then dry over a suitable drying agent (e.g., MgSO₄).

-

Filter and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Visualizations: Workflows and Logical Relationships

Diagrams created using Graphviz provide clear visual representations of experimental and logical processes.

Caption: A multi-step synthesis workflow for this compound.

As a core chemical structure, this compound serves as a foundational element for more complex molecules, some of which exhibit notable biological activities. While this compound itself is not directly implicated in signaling pathways, its derivatives have been investigated for their potential as therapeutic agents.[15][17]

References

- 1. CAS 1081-75-0: this compound | CymitQuimica [cymitquimica.com]

- 2. 1081-75-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound | C15H16 | CID 14125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [stenutz.eu]

- 6. fishersci.com [fishersci.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. echemi.com [echemi.com]

- 11. guidechem.com [guidechem.com]

- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 13. This compound(1081-75-0) 1H NMR spectrum [chemicalbook.com]

- 14. This compound(1081-75-0) IR Spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. Total synthesis and biological evaluation of viscolin, a this compound as a novel potent anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1,3-Diphenylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3-diphenylpropane, a significant aromatic hydrocarbon. This document details its fundamental chemical and physical properties, experimental protocols for its synthesis and characterization, and explores its relevance in the field of drug discovery and development.

Core Molecular Information

This compound, also known as (3-Phenylpropyl)benzene, is an organic compound that serves as a fundamental building block in various chemical syntheses.[1] Its core structure consists of a propane (B168953) chain with phenyl groups attached to the first and third carbon atoms.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆ | [3] |

| Molecular Weight | 196.29 g/mol | [3] |

| Physical State | Colorless to light yellow clear liquid | [1][3] |

| Melting Point | 6 °C | [3] |

| Boiling Point | 83°C at 0.7 mmHg | [1] |

| Solubility | Not miscible or difficult to mix with water | [4] |

| CAS Number | 1081-75-0 | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methodologies. A common approach involves the reduction of 1,3-diphenylpropanone, which is synthesized via a Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of this compound

This protocol is a multi-step synthesis that starts with the formation of a chalcone (B49325), followed by reduction to a propanone, then to a propanol, and finally to this compound.

Step 1: Synthesis of 1,3-Diarylpropenones (Chalcones) [5]

-

Dissolve appropriately substituted acetophenones (3 mmol) and corresponding aldehydes (3 mmol) in ethanol (B145695) (30 mL).

-

Add a solution of 60% aqueous KOH (3 mL).

-

Stir the reaction mixture for 12 hours at room temperature.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether/ethyl acetate (B1210297) (3:1).

Step 2: Synthesis of 1,3-Diphenylpropanones [5]

-

Slowly add methanol (B129727) (20 mL) to the flask containing the chalcone.

-

Stir the mixture at room temperature for 10 hours, monitoring by TLC.

-

Filter the resulting mixture and evaporate the methanol using a rotary evaporator.

-

Add a brine solution and extract the product with chloroform (B151607) (CHCl₃).

-

Dry the organic layer with anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to yield the 1,3-diphenylpropanone.

Step 3: Synthesis of 1,3-Diphenylpropan-1-ols [5]

-

Add powdered sodium borohydride (B1222165) (NaBH₄) (0.30 g, 7.9 mmol) to a stirred solution of 1,3-diphenylpropanone (1.4 mmol) in methanol (28 mL).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

After the reaction is complete, remove the methanol in vacuo.

-

Wash the oily residue with sodium bicarbonate (NaHCO₃) and water, and extract the mixture with ethyl acetate.

-

Dry the organic layer over Na₂SO₄ and concentrate to dryness.

-

Purify the residue by column chromatography on silica gel to obtain the 1,3-diphenylpropan-1-ol (B1266756).

Step 4: Synthesis of 1,3-Diphenylpropenes [5]

-

Add two drops of concentrated sulfuric acid (H₂SO₄) to a solution of 1,3-diphenylpropan-1-ol (1.0 mmol) in dioxane (4 mL).

-

Reflux the reaction mixture for 4-5 hours, monitoring the progress by TLC.

-

Once the reaction is complete, pour the mixture over ice-cold water with vigorous stirring.

-

Extract the mixture with petroleum ether.

-

Dry the combined organic layer over Na₂SO₄, filter, and evaporate under reduced pressure to yield this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (90 MHz, CDCl₃): The proton NMR spectrum of this compound shows characteristic signals for the aromatic and aliphatic protons.[6]

Table 2: ¹H NMR Spectral Data of this compound

| Assignment | Chemical Shift (ppm) |

| Aromatic Protons | 7.43 - 7.00 |

| Benzylic Protons (-CH₂-) | 2.64 |

| Methylene Protons (-CH₂-) | 1.97 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For this compound, the spectrum will show characteristic absorptions for C-H bonds in the aromatic rings and the alkane chain.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.[6]

Table 3: Key Mass Spectrometry Peaks for this compound

| m/z | Interpretation |

| 196 | Molecular Ion [M]⁺ |

| 105 | [C₈H₉]⁺ |

| 92 | [C₇H₈]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl ion) |

Applications in Drug Development

While this compound itself is primarily a building block, its core structure is found in a vast number of biologically active molecules and serves as a scaffold for the development of novel therapeutic agents.

Cytotoxic Agents

Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. For instance, certain 1,3-diphenyl-3-(phenylthio)propan-1-ones have shown high cytotoxic activity on MCF-7 human ER-positive breast cancer cells, with some compounds exhibiting greater potency than the reference drug Tamoxifen.[7] The mechanism of action for some of these compounds is believed to involve the induction of apoptosis.[7]

Anti-inflammatory Agents

Chalcones, which are 1,3-diaryl-2-propen-1-ones and are structurally related to oxidized forms of this compound, have demonstrated a range of biological activities, including anti-inflammatory properties.[7][8] Some novel chalcone derivatives have been identified as potent inhibitors of the NLRP3 inflammasome, a key player in the inflammatory response, suggesting their potential for treating inflammatory conditions like colitis.[9]

Agonists of PPAR Nuclear Receptors

Derivatives of diphenylpropane have been investigated as agonists of Peroxisome Proliferator-Activated Receptors (PPARs).[10] PPARs are nuclear receptors that play crucial roles in regulating metabolism and inflammation. Agonists of these receptors are being explored for the treatment of metabolic diseases, inflammatory conditions, and neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.[10]

Signaling Pathway Involvement

The biological activities of this compound derivatives and related compounds are often mediated through their interaction with key cellular signaling pathways. For example, kaempferol, which has a diphenylpropane conformation, is known to play a role in the PI3K/AKT and MAPK signaling pathways.[11] These pathways are critical in regulating cell proliferation, survival, and inflammation. The anti-inflammatory effects of some chalcone derivatives are mediated by the suppression of the MAPK signaling pathway, which is involved in the lipopolysaccharide (LPS)-mediated inflammatory response.[12]

References

- 1. This compound (CAS 1081-75-0) [benchchem.com]

- 2. This compound(1081-75-0) IR Spectrum [chemicalbook.com]

- 3. This compound | C15H16 | CID 14125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. researchgate.net [researchgate.net]

- 6. This compound(1081-75-0) 1H NMR [m.chemicalbook.com]

- 7. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Diphenylpropane Derivatives as Agonist of PPAR Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in Kaempferol: Extraction, Biosynthesis, and Application with Antibacterial Agents | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic Analysis of 1,3-Diphenylpropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,3-diphenylpropane, a molecule of interest in various fields of chemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and characterization.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₅H₁₆, with a molecular weight of 196.29 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic and aliphatic protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.30 - 7.15 | Multiplet | 10H | Aromatic protons (C₆H₅) |

| 2.63 | Triplet | 4H | Benzylic protons (-CH₂-Ph) |

| 1.98 | Quintet | 2H | Methylene protons (-CH₂-CH₂-CH₂-) |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides insight into the carbon framework of this compound.

| Chemical Shift (δ) ppm | Carbon Assignment |

| 142.3 | C (quaternary aromatic) |

| 128.4 | CH (aromatic) |

| 128.3 | CH (aromatic) |

| 125.7 | CH (aromatic) |

| 35.9 | CH₂ (benzylic) |

| 31.3 | CH₂ (central methylene) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3080 - 3030 | C-H Stretch | Aromatic |

| 2925, 2855 | C-H Stretch | Aliphatic (CH₂) |

| 1605, 1495, 1450 | C=C Stretch | Aromatic Ring |

| 745, 695 | C-H Bend | Monosubstituted Benzene |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern upon ionization.

| m/z | Relative Intensity | Proposed Fragment |

| 196 | Moderate | [M]⁺ (Molecular Ion) |

| 105 | High | [C₈H₉]⁺ (Tropylium ion rearrangement) |

| 92 | High | [C₇H₈]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is accurately weighed.

-

The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

The solution is then transferred to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is approximately 4-5 cm.[1][2]

-

The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

Data Acquisition:

-

The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.

-

The magnetic field is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field homogeneity is optimized through a process called shimming to obtain sharp spectral lines.[2]

-

For ¹H NMR, a standard pulse program is used to acquire the free induction decay (FID). Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance signal intensity. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

The acquired FIDs are then Fourier transformed to generate the respective NMR spectra.

IR Spectroscopy (Neat Liquid)

Sample Preparation:

-

One to two drops of neat this compound are placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

Data Acquisition:

-

A background spectrum of the empty spectrometer is collected to account for atmospheric and instrumental contributions.

-

The prepared salt plate "sandwich" is mounted in the sample holder of the FTIR spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are averaged to enhance the signal-to-noise ratio.[3] The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

Data Acquisition:

-

The gas chromatograph (GC) is equipped with a suitable capillary column (e.g., a nonpolar column like DB-5ms).

-

A small volume (typically 1 µL) of the prepared sample solution is injected into the GC inlet.

-

The GC oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure separation of the analyte from any impurities.

-

The separated components elute from the GC column and enter the mass spectrometer.

-

Electron ionization (EI) is typically used, with electrons accelerated to 70 eV to induce ionization and fragmentation of the this compound molecules.

-

The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio, and a detector records their abundance.

Visualizations

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Synthesis of 1,3-Diphenylpropane from Benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for preparing 1,3-diphenylpropane from benzene (B151609). The core focus is on a robust two-step approach involving Friedel-Crafts acylation followed by reduction of the resulting ketone. Alternative routes are also discussed, along with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate a thorough understanding of the chemical transformations.

Introduction

This compound is a hydrocarbon featuring a propane (B168953) chain substituted with phenyl groups at the 1 and 3 positions. This structural motif is of interest in medicinal chemistry and materials science. The synthesis of this compound from the basic feedstock chemical, benzene, illustrates fundamental and widely applicable organic reactions. The most reliable and high-yielding synthetic strategy proceeds through the formation of an intermediate ketone, 1,3-diphenyl-1-propanone, which is subsequently reduced to the target alkane.

Primary Synthetic Pathway: Friedel-Crafts Acylation and Reduction

The most effective and widely employed method for the synthesis of this compound from benzene is a two-step process. This pathway circumvents the issues of polyalkylation and carbocation rearrangements often encountered in direct Friedel-Crafts alkylations.

Step 1: Friedel-Crafts Acylation of Benzene

In the initial step, benzene undergoes a Friedel-Crafts acylation reaction with 3-phenylpropanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 1,3-diphenyl-1-propanone. The acyl group is deactivating, which effectively prevents further acylation of the product, ensuring a monosubstituted ketone.[1]

Reaction:

Benzene + 3-Phenylpropanoyl Chloride --(AlCl₃)--> 1,3-Diphenyl-1-propanone

Materials:

-

Benzene (anhydrous)

-

3-Phenylpropanoyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (B86663) (anhydrous)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 3-phenylpropanoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred suspension over 30 minutes.

-

After the addition is complete, add a solution of anhydrous benzene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,3-diphenyl-1-propanone.

-

The crude product can be purified by vacuum distillation or column chromatography.

| Reactant/Reagent | Molar Ratio | Key Parameters |

| Benzene | 1.0 | Anhydrous |

| 3-Phenylpropanoyl Chloride | 1.0 | --- |

| Aluminum Chloride | 1.1 | Anhydrous |

| Dichloromethane | Solvent | Anhydrous |

| Temperature | 0 °C to RT | Controlled addition |

| Reaction Time | 2-3 hours | --- |

Table 1: Reaction Parameters for the Synthesis of 1,3-Diphenyl-1-propanone.

Step 2: Reduction of 1,3-Diphenyl-1-propanone

The carbonyl group of 1,3-diphenyl-1-propanone can be reduced to a methylene (B1212753) group to yield the final product, this compound. Several methods are effective for this transformation, with the choice often depending on the presence of other functional groups and desired reaction conditions (acidic vs. basic).

The Clemmensen reduction employs amalgamated zinc and concentrated hydrochloric acid to reduce the ketone under strongly acidic conditions. This method is particularly effective for aryl-alkyl ketones.[2]

Reaction:

1,3-Diphenyl-1-propanone --(Zn(Hg), HCl)--> this compound

Materials:

-

1,3-Diphenyl-1-propanone

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid

-

Toluene

-

Water

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, add zinc amalgam, concentrated hydrochloric acid, toluene, and 1,3-diphenyl-1-propanone.

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated hydrochloric acid during the reflux.

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield crude this compound.

-

Purify the product by vacuum distillation.

| Reactant/Reagent | Conditions |

| 1,3-Diphenyl-1-propanone | --- |

| Zinc Amalgam | In excess |

| Conc. Hydrochloric Acid | In excess |

| Toluene | Solvent |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

Table 2: Reaction Parameters for the Clemmensen Reduction.

The Wolff-Kishner reduction is an alternative method that utilizes hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), under high temperatures. This reaction is performed under basic conditions, making it suitable for substrates that are sensitive to strong acids.

Reaction:

1,3-Diphenyl-1-propanone --(H₂NNH₂, KOH, heat)--> this compound + N₂ + H₂O

Materials:

-

1,3-Diphenyl-1-propanone

-

Hydrazine hydrate

-

Potassium hydroxide

-

Diethylene glycol (solvent)

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 1,3-diphenyl-1-propanone, hydrazine hydrate, and diethylene glycol.

-

Heat the mixture to reflux for 1 hour.

-

Add potassium hydroxide pellets and increase the temperature to distill off water and excess hydrazine.

-

Continue to heat the mixture at a higher temperature (around 180-200 °C) for 3-4 hours, during which nitrogen gas will evolve.

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting this compound by vacuum distillation.

| Reactant/Reagent | Conditions |

| 1,3-Diphenyl-1-propanone | --- |

| Hydrazine Hydrate | In excess |

| Potassium Hydroxide | In excess |

| Diethylene Glycol | Solvent |

| Temperature | 180-200 °C |

| Reaction Time | 4-5 hours |

Table 3: Reaction Parameters for the Wolff-Kishner Reduction.

Catalytic hydrogenation offers a milder alternative for the reduction of the ketone. A common catalyst for this transformation is palladium on carbon (Pd/C).

Reaction:

1,3-Diphenyl-1-propanone + H₂ --(Pd/C)--> this compound

Materials:

-

1,3-Diphenyl-1-propanone

-

10% Palladium on carbon (Pd/C)

-

Ethanol (B145695) or Ethyl acetate (B1210297) (solvent)

-

Hydrogen gas

Procedure:

-

Dissolve 1,3-diphenyl-1-propanone in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas (typically 1-5 atm).

-

Stir the mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed.

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

-

Further purification can be achieved by vacuum distillation if necessary.

| Reactant/Reagent | Conditions |

| 1,3-Diphenyl-1-propanone | --- |

| 10% Palladium on Carbon | Catalytic amount |

| Hydrogen Gas | 1-5 atm |

| Solvent | Ethanol or Ethyl acetate |

| Temperature | Room Temperature |

| Reaction Time | Varies (monitor H₂ uptake) |

Table 4: Reaction Parameters for Catalytic Hydrogenation.

Alternative Synthetic Pathway: Direct Friedel-Crafts Alkylation

A direct synthesis of this compound from benzene can be envisioned through a Friedel-Crafts alkylation using a suitable three-carbon electrophile, such as 1,3-dichloropropane (B93676). However, this approach is fraught with significant challenges that limit its synthetic utility.

Reaction:

2 Benzene + 1,3-Dichloropropane --(AlCl₃)--> this compound

Limitations of Direct Alkylation

-

Polyalkylation: The initial product, 1-chloro-3-phenylpropane (B93460), is more reactive than benzene towards further alkylation. This leads to the formation of undesired polyalkylated products.[3][4] Using a large excess of benzene can mitigate this issue to some extent.

-

Carbocation Rearrangement: The primary carbocation that would be formed from 1,3-dichloropropane is unstable and prone to rearrangement, which can lead to a mixture of isomeric products.

-

Intramolecular Cyclization: The intermediate 1-chloro-3-phenylpropane can undergo an intramolecular Friedel-Crafts reaction to form indane, a cyclic side product.

Due to these limitations, the two-step acylation-reduction pathway is vastly superior for the clean and efficient synthesis of this compound.

Characterization Data

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |

| 1,3-Diphenyl-1-propanone | 8.00-7.95 (m, 2H), 7.60-7.40 (m, 3H), 7.35-7.15 (m, 5H), 3.32 (t, 2H), 3.08 (t, 2H) | 199.2, 141.2, 136.8, 133.0, 128.6, 128.5, 128.4, 128.0, 126.1, 40.5, 30.1 | ~1685 (C=O), 3060, 3030, 1595, 1495, 1450 | 210 (M+), 105, 91 |

| This compound | 7.30-7.15 (m, 10H), 2.65 (t, 4H), 1.95 (quint, 2H) | 142.1, 128.4, 128.3, 125.7, 36.0, 33.5 | 3085, 3060, 3025, 2930, 2855, 1605, 1495, 1450, 745, 695 | 196 (M+), 105, 91 |

Table 5: Spectroscopic Data for Key Compounds.

Conclusion

The synthesis of this compound from benzene is most effectively achieved through a two-step sequence involving Friedel-Crafts acylation to form 1,3-diphenyl-1-propanone, followed by reduction of the ketonic carbonyl group. This approach provides a high yield of the desired product while avoiding the common pitfalls of direct Friedel-Crafts alkylation, such as polyalkylation and carbocation rearrangements. The choice of reduction method—Clemmensen, Wolff-Kishner, or catalytic hydrogenation—can be tailored based on the specific requirements of the synthesis, particularly the acid-base sensitivity of the substrate. This guide provides the necessary theoretical framework and practical protocols for the successful synthesis and characterization of this compound for research and development applications.

References

An In-depth Technical Guide to the Core Mechanisms of 1,3-Diphenylpropane Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for the formation of 1,3-diphenylpropane, a fundamental structural motif in various organic compounds. The document details the core reaction mechanisms, presents quantitative data in a structured format, and provides detailed experimental protocols for key transformations. Visual diagrams generated using Graphviz are included to illustrate complex reaction pathways and workflows.

Introduction

This compound consists of a three-carbon aliphatic chain connecting two phenyl groups. This structural unit is a key component in a variety of molecules, including natural products and pharmacologically active compounds. Understanding the mechanisms of its formation is crucial for the rational design and synthesis of new chemical entities. The primary routes to synthesize this compound involve the formation of a C3-aryl bond followed by a second arylation, or the construction of the three-carbon bridge between two phenyl rings. This guide will focus on three principal and reliable methodologies: Friedel-Crafts Acylation followed by Reduction, Grignard Reagent Coupling, and Catalytic Cross-Coupling Reactions.

Friedel-Crafts Acylation and Subsequent Reduction

A robust and widely employed method for synthesizing this compound involves a two-step process: the Friedel-Crafts acylation of benzene (B151609) with 3-phenylpropanoyl chloride to form 1,3-diphenyl-1-propanone (benzylacetophenone), followed by the complete reduction of the keto group. This approach circumvents the common issue of carbocation rearrangement inherent in direct Friedel-Crafts alkylations with propyl halides.

Mechanism of Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acyl chloride, generating a highly electrophilic acylium ion. Benzene, acting as a nucleophile, then attacks the acylium ion to form a resonance-stabilized carbocation known as the sigma complex or arenium ion. Subsequent deprotonation of the arenium ion by [AlCl₄]⁻ re-establishes aromaticity and regenerates the catalyst, yielding the ketone product.

Caption: Mechanism of Friedel-Crafts Acylation.

Reduction of 1,3-Diphenyl-1-propanone

The carbonyl group of 1,3-diphenyl-1-propanone can be fully reduced to a methylene (B1212753) group (CH₂) to yield this compound using either the Clemmensen or Wolff-Kishner reduction.

-

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). The reaction is performed under strongly acidic conditions and is particularly effective for aryl-alkyl ketones.[1][2] The exact mechanism is complex and thought to occur on the surface of the zinc.[1][2]

-

Wolff-Kishner Reduction: This reduction uses hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures. It is suitable for substrates that are sensitive to strong acids. The reaction proceeds through a hydrazone intermediate.[3] A common modification is the Huang-Minlon procedure, which uses a high-boiling solvent like diethylene glycol to facilitate the high temperatures required.

Caption: Reduction routes for 1,3-diphenyl-1-propanone.

Quantitative Data

| Reaction Step | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Friedel-Crafts Acylation | Benzene, 3-Phenylpropanoyl Chloride | AlCl₃ | Benzene (excess) | Reflux | 0.5 | High | [4][5] |

| Clemmensen Reduction | 1,3-Diphenyl-1-propanone | Zn(Hg) | Toluene (B28343)/Ethanol, aq. HCl | Reflux | 4-8 | ~80-90 | [1][2] |

| Wolff-Kishner Reduction | 1,3-Diphenyl-1-propanone, Hydrazine Hydrate | KOH | Diethylene Glycol | 190-200 | 3-4 | >90 | [3] |

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene with 3-Phenylpropanoyl Chloride

-

To a stirred mixture of anhydrous aluminum chloride (1.1 eq) in dry benzene (excess, serving as both reactant and solvent) cooled in an ice bath, add 3-phenylpropanoyl chloride (1.0 eq) dropwise.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, then heat to reflux for 30 minutes.[4]

-

Cool the reaction mixture and pour it carefully onto crushed ice containing concentrated HCl.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 1,3-diphenyl-1-propanone.

-

Purify the product by vacuum distillation or recrystallization from ethanol.

Protocol 2: Clemmensen Reduction of 1,3-Diphenyl-1-propanone

-

Prepare amalgamated zinc by stirring zinc powder (4.0 eq) with a 5% aqueous solution of mercuric chloride for 5 minutes. Decant the aqueous solution and wash the zinc amalgam with water.

-

To a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, water, concentrated hydrochloric acid, and toluene.

-

Add a solution of 1,3-diphenyl-1-propanone (1.0 eq) in toluene to the flask.

-

Heat the mixture to a vigorous reflux with stirring for 6 hours. Additional portions of concentrated HCl may be added during the reflux period.

-

After cooling, separate the organic layer. Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution. Purify the resulting this compound by vacuum distillation.

Grignard Reagent Coupling

The formation of this compound can also be achieved through the coupling of a Grignard reagent with a suitable electrophile. A plausible route involves the reaction of benzylmagnesium bromide with 2-phenylethyl bromide.

Mechanism of Grignard Coupling

The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the alkyl halide, displacing the bromide leaving group.

Caption: Grignard coupling for this compound synthesis.

Quantitative Data

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzylmagnesium Bromide | 2-Phenylethyl Bromide | Li₂CuCl₄ (optional) | THF | 0 to RT | 12-24 | Moderate-Good | General Grignard Coupling |

Note: The use of a catalytic amount of lithium tetrachlorocuprate(II) (Li₂CuCl₄) can improve the yield of the coupling reaction.

Experimental Protocol

Protocol 3: Grignard Coupling of Benzylmagnesium Bromide and 2-Phenylethyl Bromide

-

Prepare benzylmagnesium bromide in a flame-dried, three-necked flask under a nitrogen atmosphere from magnesium turnings (1.1 eq) and benzyl (B1604629) bromide (1.0 eq) in anhydrous diethyl ether or THF.[6]

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Add a solution of 2-phenylethyl bromide (1.0 eq) in anhydrous THF dropwise to the stirred Grignard reagent.

-

After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter, concentrate, and purify the crude product by column chromatography on silica (B1680970) gel or vacuum distillation to afford this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methods such as the Heck and Suzuki cross-coupling reactions offer alternative pathways to the this compound scaffold.

Heck Coupling and Hydrogenation

The Heck reaction can couple an aryl halide (e.g., iodobenzene) with an alkene (e.g., allylbenzene) in the presence of a palladium catalyst and a base.[7] The product, 1,3-diphenylpropene (B1239356), can then be hydrogenated to this compound.

Caption: Synthesis via Heck coupling and hydrogenation.

Suzuki Coupling

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (e.g., phenylboronic acid) with an organohalide (e.g., 3-phenylpropyl bromide) catalyzed by a palladium(0) complex.[8]

Quantitative Data

| Reaction | Reactants | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Heck Coupling | Iodobenzene, Allylbenzene | Pd(OAc)₂, PPh₃ | Et₃N | Acetonitrile | 80 | 12 | Good | [7][9] |

| Hydrogenation | 1,3-Diphenylpropene | Pd/C (10%) | - | Ethanol | RT | 2-4 | >95 | General Hydrogenation |

| Suzuki Coupling | 3-Phenylpropyl Bromide, Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene | 100 | 12-24 | Good | [8][10] |

Experimental Protocols

Protocol 4: Heck Coupling of Iodobenzene and Allylbenzene

-

To a flask charged with palladium(II) acetate (B1210297) (0.02 eq), triphenylphosphine (B44618) (0.04 eq), and a base such as triethylamine (B128534) (2.0 eq) in a suitable solvent like acetonitrile, add iodobenzene (1.0 eq) and allylbenzene (1.2 eq).

-

Heat the mixture at 80 °C under a nitrogen atmosphere until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture, filter to remove the palladium catalyst, and concentrate the filtrate.

-

Purify the crude 1,3-diphenylpropene by column chromatography.

Protocol 5: Suzuki Coupling of 3-Phenylpropyl Bromide and Phenylboronic Acid

-

In a round-bottom flask, combine 3-phenylpropyl bromide (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and an aqueous solution of a base like sodium carbonate (2.0 M, 2.0 eq).

-

Add a solvent such as toluene and heat the mixture to reflux under a nitrogen atmosphere with vigorous stirring for 12-24 hours.

-

After cooling, separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter, concentrate, and purify the crude this compound by column chromatography.

Conclusion

The synthesis of this compound can be effectively achieved through several core mechanistic pathways. The Friedel-Crafts acylation followed by reduction is a highly reliable and classical approach that avoids rearrangement side products. Grignard reagent coupling provides a direct method for C-C bond formation, while modern palladium-catalyzed cross-coupling reactions like the Heck and Suzuki couplings offer versatile and efficient alternatives. The choice of synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the presence of other functional groups in the molecule. The detailed mechanisms, quantitative data, and experimental protocols provided in this guide serve as a valuable resource for researchers in the design and execution of syntheses involving the this compound scaffold.

References

- 1. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. www1.udel.edu [www1.udel.edu]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Reactions of 1,3-Diphenylpropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diphenylpropane is a hydrocarbon featuring a central propane (B168953) chain flanked by two phenyl groups. This structural motif is of significant interest in organic synthesis and serves as a foundational structure for a variety of molecules with applications in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the principal reactions of this compound, including its synthesis, oxidation, pyrolysis, and catalytic dehydrogenation. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a valuable resource for researchers in the field.

Synthesis of this compound and its Derivatives

The most common and efficient synthesis of this compound initiates from the Claisen-Schmidt condensation of an aromatic aldehyde with an aromatic ketone to form a chalcone (B49325) (1,3-diphenyl-2-propen-1-one), which is subsequently reduced.

Synthesis of Chalcone (1,3-Diphenyl-2-propen-1-one)

The Claisen-Schmidt condensation is a robust method for forming the carbon-carbon bond necessary for the chalcone backbone.

Experimental Protocol:

A general procedure for the synthesis of 1,3-diarylpropenones (chalcones) involves the Claisen-Schmidt condensation of acetophenones with aldehydes.[1]

-

Dissolve the appropriately substituted acetophenone (B1666503) (3 mmol) and the corresponding aldehyde (3 mmol) in ethanol (B145695) (30 mL).

-

Add a solution of 60% aqueous KOH (3 mL) to the mixture.

-

Stir the reaction mixture for 12 hours at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether/ethyl acetate (B1210297) (3:1).

-

Upon completion, dilute the reaction mixture with water (30 mL) and acidify with 2M HCl (30 mL).

-

Extract the product with ethyl acetate.

-

Dry the organic layer with anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the chalcone.[1]

| Reactant A (Acetophenone) | Reactant B (Benzaldehyde) | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Acetophenone | Benzaldehyde | 60% aq. KOH | Ethanol | 12 | 75-85 | [1] |

| Substituted Acetophenones | Substituted Aldehydes | 60% aq. KOH | Ethanol | 12 | 75-85 | [1] |

Reduction of Chalcone to this compound

The reduction of the chalcone can proceed in a stepwise manner, first reducing the double bond to form a saturated ketone (1,3-diphenylpropan-1-one), followed by the reduction of the carbonyl group. A direct reduction to this compound is also achievable.

Experimental Protocol: Stepwise Reduction

-

Reduction of the double bond: A mixture of the 1,3-diphenylpropenone (2.0 mmol) in chloroform (B151607) (4 mL), NaBH4 (2.0 mmol), and Pd(OAc)2 (0.01 mmol) is combined in a round-bottomed flask.[1] Methanol (B129727) (20 mL) is added slowly, and the mixture is stirred at room temperature for 10 hours.[1] The resulting mixture is filtered, and the methanol is evaporated. The product is 1,3-diphenylpropanone.

-

Reduction of the carbonyl group: The 1,3-diphenylpropanone (1.4 mmol) is dissolved in methanol (28 mL), and powdered NaBH4 (7.9 mmol) is added.[1] The reaction mixture is stirred at room temperature for 30 minutes. After completion, the methanol is removed in vacuo, and the residue is washed with NaHCO3 and water. The mixture is extracted with ethyl acetate, and the organic layer is dried and concentrated to yield 1,3-diphenylpropan-1-ol (B1266756).[1]

-

Dehydration and final reduction: The 1,3-diphenylpropan-1-ol is dehydrated using concentrated H2SO4 in dioxane or 2M HCl in THF to yield the corresponding 1,3-diphenylpropene (B1239356).[1] Finally, the 1,3-diphenylpropene is subjected to atmospheric pressure hydrogenation to afford this compound.[1]

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 1,3-Diphenylpropenone | NaBH4, Pd(OAc)2, MeOH | 1,3-Diphenylpropanone | 77-80 | [1] |

| 1,3-Diphenylpropanone | NaBH4, MeOH | 1,3-Diphenylpropan-1-ol | 83-84 | [1] |

| 1,3-Diphenylpropenes | H2, Pd/C | 1,3-Diphenylpropanes | 85-86 | [1] |

Workflow for the Synthesis of this compound:

References

An In-depth Technical Guide to the Oxidation and Reduction Reactions of 1,3-Diphenylpropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diphenylpropane is a hydrocarbon featuring a flexible three-carbon chain flanked by two phenyl groups. This structure presents distinct reactive sites for both oxidation and reduction reactions. The benzylic C-H bonds are susceptible to a range of oxidative transformations, offering pathways to valuable ketone and alcohol intermediates. Conversely, the aromatic rings can undergo partial or complete reduction, leading to derivatives with altered steric and electronic properties. This guide provides a comprehensive overview of the key oxidation and reduction reactions of this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to support research and development in medicinal chemistry and organic synthesis.

I. Oxidation Reactions of this compound

The oxidation of this compound primarily targets the benzylic C-H bonds at the C1 and C3 positions due to their lower bond dissociation energy compared to the other C-H bonds in the molecule. The central methylene (B1212753) group (C2) is less reactive. Depending on the oxidant and reaction conditions, selective oxidation can yield mono- or di-substituted alcohols and ketones, while stronger oxidants can lead to cleavage of the propane (B168953) chain.

Selective Oxidation to Alcohols and Ketones

Recent advances in catalysis have enabled the selective oxidation of benzylic C-H bonds to their corresponding alcohols and ketones, which are valuable intermediates in organic synthesis.

Electrochemical methods offer a sustainable approach to benzylic oxidation, often proceeding under mild conditions without the need for harsh chemical oxidants[1][2].

-

Experimental Protocol: Electrochemical Synthesis of 1,3-Diphenylpropan-1-one [1][2]

-

In an undivided electrochemical cell equipped with a graphite (B72142) anode and a platinum cathode, a solution of this compound (1.0 mmol) in a mixture of acetonitrile (B52724) and water (e.g., 9:1 v/v) containing a supporting electrolyte (e.g., 0.1 M NaHCO₃) is prepared.

-

tert-Butyl hydroperoxide (2.0 mmol) is added as a radical source.

-

The reaction mixture is stirred at a controlled temperature (e.g., 50 °C).

-

A constant current (e.g., 10 mA) is applied to the cell.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield 1,3-diphenylpropan-1-one.

-

Visible-light photocatalysis provides an environmentally friendly method for benzylic C-H oxidation using molecular oxygen as the terminal oxidant[3][4].

-

Experimental Protocol: Photocatalytic Synthesis of 1,3-Diphenylpropan-1-one [3][4]

-

A solution of this compound (0.5 mmol), a photocatalyst (e.g., 4CzIPN, 1 mol%), and a hydrogen atom transfer catalyst (e.g., ethyl 2-mercaptopropanoate, 10 mol%) in an appropriate solvent (e.g., THF) is prepared in a reaction vessel.

-

The vessel is sealed and the solution is sparged with oxygen for 15 minutes.

-

The reaction mixture is stirred and irradiated with a blue LED lamp at room temperature.

-

The reaction is monitored by TLC or GC until the starting material is consumed.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 1,3-diphenylpropan-1-one.

-

Oxidative Cleavage with Strong Oxidants

Strong oxidizing agents, such as potassium permanganate (B83412), typically lead to the cleavage of the C-C bonds of the propane chain, resulting in the formation of benzoic acid[1][5].

-

Experimental Protocol: Oxidation of this compound to Benzoic Acid with KMnO₄ [1][5][6][7][8]

-

To a solution of this compound (1.0 mmol) in a mixture of water and a co-solvent (e.g., pyridine (B92270) or tert-butanol), potassium permanganate (KMnO₄, >4.0 mmol) is added portion-wise.

-

The reaction mixture is heated to reflux and stirred vigorously.

-

The progress of the reaction is monitored by the disappearance of the purple color of the permanganate ion.

-

After the reaction is complete, the mixture is cooled to room temperature, and the manganese dioxide precipitate is removed by filtration.

-

The filtrate is acidified with a strong acid (e.g., HCl) to a pH of approximately 2, leading to the precipitation of benzoic acid.

-

The benzoic acid is collected by filtration, washed with cold water, and dried.

-

Quantitative Data for Oxidation Reactions

| Reaction | Oxidant/Catalyst | Product | Yield (%) | Selectivity | Reference |

| Electrochemical Oxidation | t-BuOOH / Electrochemistry | 1,3-Diphenylpropan-1-one | Moderate to High | High for monoketone | [1][2] |

| Photocatalytic Oxidation | O₂ / 4CzIPN | 1,3-Diphenylpropan-1-one | Moderate to High | High for monoketone | [3][4] |

| Strong Oxidation | KMnO₄ | Benzoic Acid | High | N/A (Cleavage) | [1][5] |

(Note: Specific yields for this compound are often not reported directly in the literature; the data presented is based on reactions with analogous substrates.)

Reaction Pathways and Workflows

Caption: General oxidation pathways of this compound.

Caption: General experimental workflow for oxidation reactions.

II. Reduction Reactions of this compound

The reduction of this compound targets the aromatic phenyl rings. Depending on the reaction conditions, either partial reduction to cyclohexadienes or complete saturation to cyclohexanes can be achieved.

Partial Reduction of Aromatic Rings: Birch Reduction

The Birch reduction is a powerful method for the partial reduction of aromatic rings to 1,4-cyclohexadienes using an alkali metal in liquid ammonia (B1221849) with an alcohol as a proton source[4][9][10][11][12].

-

Experimental Protocol: Birch Reduction of this compound [4][9][10][11][12]

-

A three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel is assembled and flame-dried.

-

Liquid ammonia is condensed into the flask at -78 °C.

-

Small pieces of an alkali metal (e.g., sodium or lithium) are added until a persistent blue color is obtained.

-

A solution of this compound in a co-solvent (e.g., THF or diethyl ether) is added dropwise to the ammonia solution.

-

An alcohol (e.g., ethanol (B145695) or tert-butanol) is then added slowly as a proton source.

-

The reaction is stirred at -78 °C until the blue color disappears.

-

The reaction is quenched by the careful addition of a proton source (e.g., ammonium (B1175870) chloride).

-

The ammonia is allowed to evaporate, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether).

-

The organic layer is washed, dried, and concentrated to give the crude product, which can be purified by distillation or chromatography.

-

Complete Hydrogenation of Aromatic Rings

Catalytic hydrogenation under more forcing conditions can achieve the complete saturation of the phenyl rings to form 1,3-dicyclohexylpropane.

-

Experimental Protocol: Catalytic Hydrogenation of this compound

-